7-メトキシトリプタミン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

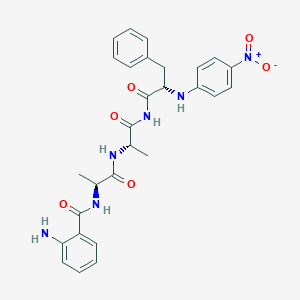

7-Methoxytryptamine hydrochloride is a chemical compound belonging to the tryptamine family Tryptamines are a class of compounds that are structurally related to the neurotransmitter serotonin

科学的研究の応用

7-Methoxytryptamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other tryptamine derivatives.

Biology: It serves as a tool to study serotonin receptors and their functions.

Medicine: Research explores its potential therapeutic effects, particularly in neuropharmacology.

Industry: It is used in the development of new pharmaceuticals and chemical compounds.

作用機序

Target of Action

7-Methoxytryptamine hydrochloride, also known as 5-MT, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It acts as a full agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in regulating various biological and neurological processes such as mood, anxiety, sleep, and vasoconstriction .

Mode of Action

The mode of action of 7-Methoxytryptamine hydrochloride primarily involves its interaction with the serotonin receptors. As an agonist, it binds to these receptors and activates them, leading to a series of downstream effects . The specific effects can vary depending on the receptor subtype it interacts with. For instance, activation of the 5-HT2A receptor is known to produce altered perceptions of reality .

Biochemical Pathways

Upon activation of the serotonin receptors, 7-Methoxytryptamine hydrochloride can influence several biochemical pathways. The effects of tryptamines, including 7-Methoxytryptamine hydrochloride, are mediated by the 5-HT2A receptor but may also be modulated by interactions with other 5-HT receptors, monoamine transporters, and trace amine-associated receptors . These interactions can lead to profound changes in sensory perception, mood, and thought .

Pharmacokinetics

It’s known that the onset of effects for similar tryptamines is rapid, with full effects noted within 2 minutes of administration and subjective effects fully resolving within 20–30 minutes .

Result of Action

The activation of serotonin receptors by 7-Methoxytryptamine hydrochloride can lead to a variety of molecular and cellular effects. These effects can include changes in sensory perception, mood, and thought, which are characteristic of serotonergic hallucinogens . The specific effects can vary greatly depending on the individual and the environmental context.

生化学分析

Biochemical Properties

7-Methoxytryptamine hydrochloride acts primarily as an agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . It interacts with these receptors, which are part of the serotonin system, a complex biochemical system involved in various physiological processes.

Cellular Effects

The cellular effects of 7-Methoxytryptamine hydrochloride are primarily mediated through its interactions with serotonin receptors. As an agonist, it can stimulate these receptors, influencing various cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 7-Methoxytryptamine hydrochloride involves binding to serotonin receptors and acting as an agonist . This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other molecular-level effects.

Temporal Effects in Laboratory Settings

Related tryptamines have been reported to produce dose-dependent effects 15 to 30 minutes after oral administration that lasted for 2 to 4 hours .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 7-Methoxytryptamine hydrochloride in animal models. Related tryptamines have been reported to produce dose-dependent effects .

Metabolic Pathways

Related tryptamines undergo various phase I metabolic pathways, which vary based on the nature and position of substituents in the molecule .

Transport and Distribution

Serotonin and its receptors, with which 7-Methoxytryptamine hydrochloride interacts, are known to be widely distributed in various tissues .

Subcellular Localization

Related compounds have been studied for their subcellular localization .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxytryptamine hydrochloride typically involves the methoxylation of tryptamine. One common method includes the reaction of tryptamine with methoxybenzaldehyde under acidic conditions, followed by reduction and purification steps . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid.

Industrial Production Methods: Industrial production of 7-Methoxytryptamine hydrochloride may involve scalable synthetic routes that ensure high yield and purity. These methods often include multi-step synthesis processes with careful control of reaction parameters to optimize the production .

化学反応の分析

Types of Reactions: 7-Methoxytryptamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the methoxy group to a hydroxyl group.

Reduction: Reduction reactions can modify the indole ring structure.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve the use of halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 7-hydroxytryptamine, while substitution reactions can produce various derivatives with different functional groups .

類似化合物との比較

5-Methoxytryptamine: Another methoxy-substituted tryptamine with similar receptor affinity.

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Known for its psychoactive properties.

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): A synthetic tryptamine with hallucinogenic effects

Uniqueness: 7-Methoxytryptamine hydrochloride is unique due to its specific methoxy substitution at the 7th position, which influences its receptor binding affinity and pharmacological effects. This distinct structural feature sets it apart from other methoxy-substituted tryptamines and contributes to its unique applications in research .

特性

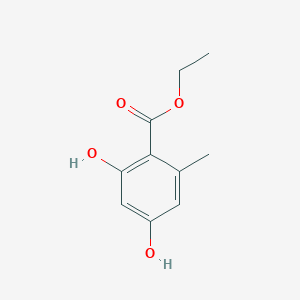

IUPAC Name |

2-(7-methoxy-1H-indol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-14-10-4-2-3-9-8(5-6-12)7-13-11(9)10;/h2-4,7,13H,5-6,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJKAJKVFWJRPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641039 |

Source

|

| Record name | 2-(7-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112496-59-0 |

Source

|

| Record name | 2-(7-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)